molecular formula C14H17NO4 B2958411 N-(2-cyclopropyl-2-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1286704-04-8

N-(2-cyclopropyl-2-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2958411
CAS No.: 1286704-04-8
M. Wt: 263.293
InChI Key: RHVVBCPMDMLXJL-UHFFFAOYSA-N
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Description

N-(2-cyclopropyl-2-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic carboxamide derivative featuring a benzo[d][1,3]dioxole (1,3-benzodioxole) core substituted at the 5-position with a carboxamide group. The amide nitrogen is further functionalized with a 2-cyclopropyl-2-hydroxypropyl substituent.

Properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxypropyl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-14(17,10-3-4-10)7-15-13(16)9-2-5-11-12(6-9)19-8-18-11/h2,5-6,10,17H,3-4,7-8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHVVBCPMDMLXJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC2=C(C=C1)OCO2)(C3CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Specific details about threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not currently available.

Biological Activity

N-(2-cyclopropyl-2-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound includes a benzo[d][1,3]dioxole core with a carboxamide functional group. Its chemical formula is C13H15N1O4C_{13}H_{15}N_{1}O_{4}, and it has a molecular weight of 249.27 g/mol. The presence of the cyclopropyl and hydroxypropyl groups contributes to its unique biological profile.

1. Anticancer Properties

Research indicates that derivatives of benzo[d][1,3]dioxole exhibit significant anticancer activity. A study reported that compounds similar to this compound demonstrated IC₅₀ values lower than 10 nM against various cancer cell lines, including colon and leukemia models .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Compound NameCell Line TestedIC₅₀ (nM)Reference
Compound AColon 38<10
Compound BP388 Leukemia<10
This compoundJurkat LeukemiaTBDTBD

2. Modulation of ATP-Binding Cassette Transporters

This compound has been identified as a modulator of ATP-binding cassette (ABC) transporters. These transporters play a crucial role in drug absorption and resistance in cancer therapy . Compounds that interact with ABC transporters can enhance the efficacy of anticancer drugs by preventing their efflux from cells.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Similar compounds have shown to inhibit specific enzymes involved in cancer progression.
  • Receptor Interaction : The compound may bind to various receptors, modulating signaling pathways that lead to apoptosis in cancer cells.

Case Studies

A notable case study involved the evaluation of a series of benzo[d][1,3]dioxole derivatives for their anticancer properties. The study found that certain modifications to the core structure significantly enhanced cytotoxicity against specific cancer types .

Case Study Summary

Study FocusFindings
Anticancer ActivityCompounds exhibited IC₅₀ values <10 nM in vitro
MechanismModulation of ABC transporters; inhibition of enzymes

Comparison with Similar Compounds

Key Observations :

  • The hydroxyl group in the target compound may enhance aqueous solubility compared to purely alkyl (e.g., S807) or cyclopropyl (CAS 354544-61-9) analogs.
  • Aromatic substituents (e.g., phenyl, hydroxybenzoyl) increase molecular rigidity, which may influence receptor interactions compared to flexible alkyl chains .

Metabolic and Toxicological Profiles

S807 (N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide)

  • Metabolism : Rapid oxidative metabolism in rat and human liver microsomes, primarily via cytochrome P450 enzymes .

N-Cyclopropyl Analogs (e.g., CAS 354544-61-9)

  • Cyclopropyl substituents are associated with altered metabolic stability due to reduced susceptibility to oxidative degradation compared to linear alkyl chains . No direct toxicity data are available.

Hydroxyl-Containing Analogs (e.g., Compound 1x )

  • Hydroxyl groups may undergo phase II metabolism (glucuronidation or sulfation), enhancing excretion .

Comparison with Target Compound :

  • The cyclopropane ring could reduce metabolic oxidation rates compared to S807’s heptyl chain, extending half-life .

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